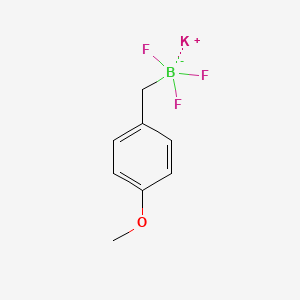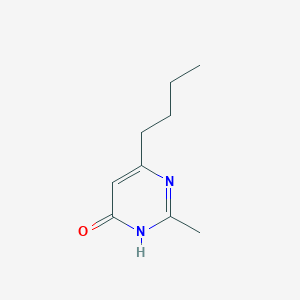
6-(3,5-Dimethylphenyl)pyrimidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which are structurally similar to 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, has been reported in the literature . The synthesis involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which offers good yields .Molecular Structure Analysis
The molecular structure of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol consists of a pyrimidine ring attached to a phenyl ring that is substituted with two methyl groups.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been studied, particularly in the context of their synthesis . These reactions often involve the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Aplicaciones Científicas De Investigación
Comprehensive Analysis of “6-(3,5-Dimethylphenyl)pyrimidin-4-ol” Applications
The compound “6-(3,5-Dimethylphenyl)pyrimidin-4-ol” belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in scientific research due to their structural diversity and biological activity. Below is a detailed analysis of six unique applications of this compound, each within its own scientific field.
Anticancer Activity
Pyrimidine derivatives: are well-known for their anticancer properties . They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. The specific structure of “6-(3,5-Dimethylphenyl)pyrimidin-4-ol” may allow it to target certain cancer cell lines, providing a pathway for the development of new anticancer drugs .
Antimicrobial and Antifungal Applications
These compounds have shown effectiveness against various microbial and fungal pathogens . By disrupting the synthesis of nucleic acids or critical enzymes within the pathogens, they can prevent the spread of infections, making them valuable in the development of new antimicrobial and antifungal agents .
Cardiovascular Therapeutics
Pyrimidine derivatives can act as calcium channel blockers or adenosine receptor modulators , which are important in the treatment of cardiovascular diseases . They can help in managing hypertension and other heart-related conditions by modulating the heart’s electrical activity and vascular tone .
Central Nervous System (CNS) Agents
Due to their ability to cross the blood-brain barrier, these compounds can be designed to treat neurological disorders . They may serve as antidepressants , anticonvulsants , or neuroprotective agents , contributing to the treatment of diseases like epilepsy, depression, and neurodegenerative disorders .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory diseases . They can inhibit the production of pro-inflammatory cytokines or modulate pain receptors to provide relief .
Antidiabetic Agents
Some pyrimidine derivatives have been found to exhibit antidiabetic activity by acting as DPP-IV inhibitors or modulating other enzymes involved in glucose metabolism. This opens up possibilities for their use in managing type 2 diabetes and related metabolic disorders .
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions for research on 6-(3,5-Dimethylphenyl)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis methods, their potential biological activities, and their mechanisms of action . In particular, their potential anticancer activities could be of interest for future research .
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-9(2)5-10(4-8)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEFRMCRFGAEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethylphenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




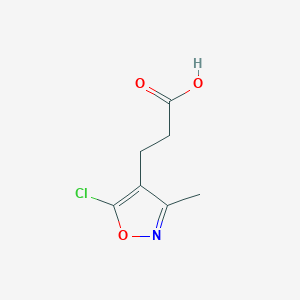

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
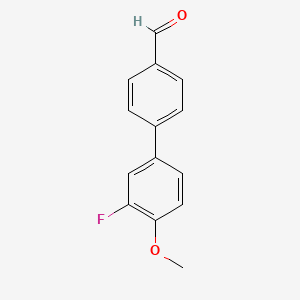
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
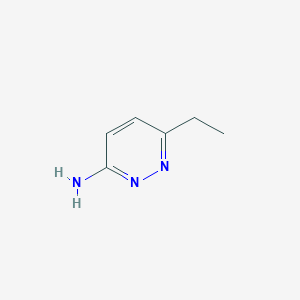
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
